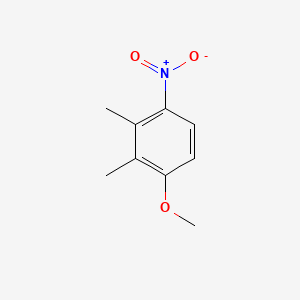

2,3-Dimethyl-4-nitroanisole

Description

Significance of Nitroanisole Derivatives in Chemical Research

Nitroanisole derivatives are a class of aromatic compounds that have garnered significant attention in various fields of chemical research. Their utility stems from the unique interplay of the functional groups attached to the aromatic ring.

Historical Overview of Research on Substituted Anisoles

The study of substituted anisoles has a long history in organic chemistry, driven by their prevalence in natural products and their utility as synthetic intermediates. Early research focused on understanding the directing effects of the methoxy (B1213986) group in electrophilic aromatic substitution reactions. Over the years, extensive studies have been conducted on various substituted anisoles to elucidate their reactivity, spectroscopic properties, and reaction mechanisms. cdnsciencepub.comacs.orgcdnsciencepub.comaip.orgacs.org This foundational research has paved the way for the synthesis and investigation of more complex derivatives, including nitroanisoles.

Role of the Nitro Group in Aromatic Systems

The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that profoundly influences the properties of aromatic systems. wikipedia.orgnumberanalytics.com Its presence deactivates the aromatic ring towards electrophilic substitution, making such reactions slower compared to benzene (B151609). libretexts.orgopenstax.org Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate formed during the reaction. wikipedia.orgnumberanalytics.com The nitro group's ability to attract electrons also impacts the distribution of electron density within the aromatic ring. mdpi.comnih.gov Furthermore, nitro compounds are crucial intermediates in the synthesis of amines, which are formed through the reduction of the nitro group. numberanalytics.commsu.edu

Influence of Alkyl Substituents on Aromatic Reactivity

Alkyl groups, such as the methyl groups in 2,3-dimethyl-4-nitroanisole, are generally considered electron-donating groups. libretexts.orglibretexts.org They activate the aromatic ring towards electrophilic substitution, increasing the reaction rate compared to unsubstituted benzene. libretexts.orgopenstax.org This activation is attributed to both inductive effects and hyperconjugation. openstax.org Alkyl groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring. openstax.orgnumberanalytics.com The presence of multiple alkyl substituents can have a cumulative effect on the ring's reactivity. msu.edu

Academic Importance of this compound

This compound holds a specific position within the broader family of nitroaromatic compounds and serves as a valuable substrate in the exploration of organic synthesis methodologies.

Position within the Nitroanisole Family of Compounds

This compound is one of many isomers of dimethylnitroanisole. Its specific substitution pattern distinguishes it from other related compounds like 2,6-dimethyl-3-nitroanisole. cymitquimica.com The relative positions of the methoxy, methyl, and nitro groups on the aromatic ring dictate its chemical and physical properties. Nitroanisoles, as a class, are recognized for their role as intermediates in the synthesis of various organic molecules, including dyes and pharmaceuticals. ontosight.ainih.gov

Foundational Relevance in Organic Synthesis Methodologies

This compound serves as a starting material in various synthetic applications. For instance, it has been utilized in the synthesis of conformationally restricted derivatives of lavendustin A and in the preparation of 1,4-piperazine-2,5-diones. sigmaaldrich.com The presence of the nitro group makes it a precursor for the corresponding amine through reduction, a common transformation in organic synthesis. numberanalytics.commsu.edu The interplay of the directing effects of the methoxy, methyl, and nitro groups makes it an interesting substrate for studying regioselectivity in further substitution reactions. msu.edu Nitroaromatic compounds, in general, are foundational in the synthesis of a wide range of chemicals, including those with applications in materials science and as analytical reagents. scbt.com

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 81029-03-0 | nih.govsigmaaldrich.comscbt.comepa.gov |

| Molecular Formula | C9H11NO3 | nih.govncats.ioscbt.com |

| Molecular Weight | 181.19 g/mol | nih.govsigmaaldrich.comscbt.com |

| Melting Point | 70-73 °C | sigmaaldrich.com |

| IUPAC Name | 1-methoxy-2,3-dimethyl-4-nitrobenzene | nih.gov |

Substituent Effects on Aromatic Rings

| Substituent | Effect on Reactivity (Electrophilic Substitution) | Directing Effect | Source |

|---|---|---|---|

| -NO2 (Nitro) | Strongly Deactivating | Meta-directing | wikipedia.orgnumberanalytics.comlibretexts.orgopenstax.orglibretexts.orgnumberanalytics.com |

| -CH3 (Alkyl) | Activating | Ortho, Para-directing | libretexts.orgopenstax.orglibretexts.orgnumberanalytics.com |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para-directing | libretexts.org |

Applications in Synthesis

| Compound | Synthetic Application | Source |

|---|---|---|

| This compound | Starting material for conformationally restricted derivatives of lavendustin A | sigmaaldrich.com |

| This compound | Used in the synthesis of 1,4-piperazine-2,5-diones | sigmaaldrich.com |

| Nitroarenes (general) | Intermediates in the synthesis of dyes and pharmaceuticals | ontosight.ainih.gov |

| 4-Chloro-3-nitroanisole | Used to synthesize derivatives of 7-methoxy-4-piperazinyl-quinoline | sigmaaldrich.com |

| 4-Nitroanisole (B1192098) | Studied in photosubstitution reactions with primary amines | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBFMQLUMHKYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230865 | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-03-0 | |

| Record name | 1-Methoxy-2,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81029-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-4-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPU9ZBM6V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 2,3-Dimethyl-4-nitroanisole

The creation of this compound relies on advanced synthetic methodologies that ensure the precise arrangement of methyl, methoxy (B1213986), and nitro groups on the benzene (B151609) ring. The selection of a particular synthetic route often depends on the availability of starting materials, desired yield, and the isomeric purity of the final product.

Nitration Reactions of Anisole (B1667542) Derivatives

A principal strategy for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of a suitably substituted anisole precursor. This approach introduces the nitro group onto the aromatic nucleus.

The direct nitration of 2,3-dimethylanisole (B146749) serves as a straightforward route to this compound. This reaction typically involves treating 2,3-dimethylanisole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy group and the two methyl groups on the aromatic ring are activating and ortho-, para-directing. In the case of 2,3-dimethylanisole, the position para to the strongly activating methoxy group (C4) is sterically accessible and electronically favored for electrophilic attack by the nitronium ion (NO₂⁺).

A related procedure, the nitrous acid-catalyzed nitration of 2,6-dimethylanisole (B89883), has been shown to yield 2,6-dimethyl-4-nitroanisole (B77220), highlighting the favorability of nitration at the position para to the methoxy group in dimethylanisole systems. While specific yields for the direct nitration of 2,3-dimethylanisole are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution strongly suggest the formation of the 4-nitro product as the major isomer.

| Starting Material | Reagents | Product | Key Observation |

| 2,3-Dimethylanisole | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | The directing effects of the methoxy and methyl groups favor substitution at the C4 position. |

| 2,6-Dimethylanisole | Nitrous acid/Nitric acid | 2,6-Dimethyl-4-nitroanisole | Demonstrates preferential nitration para to the methoxy group in a related isomer. |

The regioselectivity observed in the nitration of substituted anisoles is governed by a combination of electronic and steric effects. The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the Wheland intermediate. The methyl groups also contribute to the activation of the ring and exhibit ortho- and para-directing effects.

In the nitration of 2,3-dimethylanisole, the potential sites for nitration are C4, C5, and C6.

C4-position: This position is para to the strongly activating methoxy group and ortho to the methyl group at C3. This position is electronically highly favored.

C5-position: This position is meta to the methoxy group and ortho to the methyl group at C3, as well as meta to the methyl group at C2. This position is less electronically favored.

C6-position: This position is ortho to the methoxy group and ortho to the methyl group at C2. While electronically activated, this position is subject to significant steric hindrance from the adjacent methoxy and methyl groups.

Therefore, the formation of this compound is the expected major product due to the powerful para-directing effect of the methoxy group and the relatively lower steric hindrance at the C4 position compared to the C6 position. Studies on the nitration of anisole itself show that the ortho/para ratio can be influenced by the reaction conditions, such as the solvent and the specific nitrating agent used. researchgate.net

Alkylation and Alkoxylation Routes

Alternative synthetic pathways to this compound involve the formation of the ether linkage or the introduction of the methyl groups at different stages of the synthesis. These routes can offer advantages in terms of regiochemical control and availability of starting materials.

One such alternative approach is the O-methylation of 2,3-dimethyl-4-nitrophenol. This method involves the synthesis of the phenol (B47542) precursor followed by its conversion to the corresponding anisole. The methylation of the phenolic hydroxyl group can be achieved using various methylating agents. A common and environmentally friendly methylating agent is dimethyl carbonate (DMC), which can provide high yields and selectivity under mild conditions. researchgate.net Other traditional methylating agents like methyl halides or dimethyl sulfate (B86663) can also be employed, typically in the presence of a base.

| Precursor | Reagent | Product | Advantage |

| 2,3-Dimethyl-4-nitrophenol | Dimethyl carbonate (DMC) | This compound | Green reagent, high yield and selectivity. researchgate.net |

| 2,3-Dimethyl-4-nitrophenol | Methyl halide (e.g., CH₃I) / Base | This compound | Classical and effective methylation method. |

Another synthetic strategy involves the introduction of the methoxy group onto a pre-existing nitro-substituted aromatic ring through a nucleophilic aromatic substitution (SNAAr) reaction. For instance, a precursor like 1,2-dimethyl-4-nitro-5-halobenzene could react with a methoxide (B1231860) source, such as sodium methoxide, to yield this compound. The success of this reaction is highly dependent on the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack, and a good leaving group (e.g., a halide) at the position where the methoxy group is to be introduced.

Derivatization and Functionalization of this compound

The functionalization of this compound is centered around the chemical manipulation of its nitro group and reactions involving the aromatic ring. These transformations open avenues for the synthesis of a variety of more complex molecules.

The reduction of the nitro group in aromatic compounds is a fundamental and widely utilized transformation in organic chemistry. This process is key to the synthesis of anilines, which are important precursors for dyes, pharmaceuticals, and agrochemicals.

The conversion of the nitro group of this compound into an amino group yields 2,3-Dimethyl-4-aminoanisole. This transformation is a critical step in the synthesis of various organic compounds, as the resulting primary amine is a versatile functional group that can undergo a wide range of subsequent reactions, such as acylation and diazotization.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to their corresponding anilines. acs.org This process typically involves the use of a metal catalyst and a source of hydrogen.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Reference |

| Pd/C | H₂ | Methanol (B129727) | Room Temperature | 1 | General Method |

| Raney-Ni | H₂ | Ethanol | 50-100 | 20-50 | acs.org |

| PtO₂ | H₂ | Acetic Acid | Room Temperature | 1-3 | General Method |

| Mn-based | H₂ | Toluene | 130 | 50 | acs.org |

Note: This table presents typical conditions for the catalytic hydrogenation of nitroarenes and should be considered illustrative for this compound in the absence of specific experimental data.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The nitro group in this compound strongly activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step. The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negative charge of the Meisenheimer complex. nih.gov

The regioselectivity of SNAr reactions on substituted nitroaromatics is governed by both electronic and steric factors. Electronically, nucleophilic attack is favored at positions ortho and para to the strongly electron-withdrawing nitro group. In the case of this compound, the potential sites for nucleophilic attack are the carbons bearing the methoxy group and the hydrogen atoms at the 5 and 6 positions.

Steric hindrance from the methyl groups at the 2 and 3 positions can significantly influence the accessibility of the nucleophile to the reaction centers. Attack at the carbon bearing the methoxy group (C-1) would be sterically hindered by the adjacent methyl group at C-2. Similarly, attack at the C-5 position would be influenced by the methyl group at C-3. Therefore, the interplay between electronic activation by the nitro group and steric hindrance from the methyl groups will determine the ultimate regiochemical outcome of the reaction. For many SNAr reactions, steric effects can lead to a preference for the less hindered site, even if it is electronically less activated. youtube.comyoutube.com

Photochemical nucleophilic aromatic substitution provides an alternative pathway for the functionalization of aromatic rings. iupac.org In contrast to thermal SNAr reactions, which are typically governed by the ground-state electronic properties of the molecule, photosubstitution reactions proceed through an excited state and can exhibit different regioselectivity. For instance, in the photosubstitution of 4-nitroanisole (B1192098), the regioselectivity can be sensitive to temperature.

Studies on methyl-substituted derivatives of p- and o-nitroanisole have shown that the methyl substituent can exert both steric and electronic effects on the photochemical replacement of both the methoxy and the nitro groups. oup.com The photochemical reactions of o-methoxynitrobenzenes with nucleophiles have also been investigated, revealing that the reaction pathway and product distribution can be influenced by the nature of the nucleophile. cdnsciencepub.comresearchgate.net While specific studies on the photochemical SNAr processes of this compound are limited, the principles derived from related systems suggest that photo-induced reactions could offer complementary synthetic routes to those achieved under thermal conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Phase-Transfer Catalysis in SNAr

Nucleophilic Aromatic Substitution (SNAr) reactions are fundamental for modifying aromatic rings activated by electron-withdrawing groups, such as the nitro group in this compound. Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). theaic.orgcrdeepjournal.orgmdpi.com This methodology enhances reaction rates and yields under milder conditions by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport a nucleophile from an aqueous or solid phase into the organic phase where the aromatic substrate is dissolved. theaic.orgcrdeepjournal.org

In the context of nitroanisoles, PTC has been effectively employed for ether synthesis. For instance, the reaction of p-chloronitrobenzene with solid potassium methoxide to produce p-nitroanisole is significantly accelerated by using 18-crown-6 as a phase-transfer catalyst in a solid-liquid system. researchgate.net Similarly, tetra-n-butylphosphonium bromide has been used to catalyze the reaction between o-chloronitrobenzene and solid potassium phenoxide. crdeepjournal.org These examples demonstrate the utility of PTC in overcoming the low solubility of nucleophilic salts in organic solvents, a common challenge in SNAr reactions. The kinetics of SNAr reactions on highly activated substrates like 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole have been studied extensively, revealing complex mechanistic pathways that can be influenced by the nucleophile and solvent system. scilit.comresearchgate.netnih.gov Chiral phase-transfer catalysts have also been developed to achieve enantioselectivity in certain nucleophilic substitution reactions. ed.ac.uk

| Reaction Type | Substrate | Nucleophile | Catalyst | System | Product | Significance |

| Ether Synthesis (SNAr) | p-chloronitrobenzene | Potassium methoxide | 18-crown-6 | Solid-Liquid | p-nitroanisole | Demonstrates PTC efficacy for anisole synthesis. researchgate.net |

| Ether Synthesis (SNAr) | o-chloronitrobenzene | Potassium phenoxide | Tetra-n-butylphosphonium bromide | Solid-Liquid | o-nitrodiphenylether | Overcomes solubility issues and avoids harsh conditions. crdeepjournal.org |

| Anilinolysis (SNAr) | 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted anilines | - | Homogeneous (MeOH-Me2SO) | N-aryl derivatives | Elucidates polar SNAr vs. Single Electron Transfer (SET) mechanisms. researchgate.netnih.gov |

Electrophilic Aromatic Substitution Reactions on Derivatized Forms

Electrophilic Aromatic Substitution (SEAr) is a key reaction class for functionalizing aromatic rings. wikipedia.org The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. libretexts.org In the case of this compound, the nitro group is a strong deactivating group and a meta-director. Conversely, the methoxy group and the two methyl groups are activating, ortho-, para-directing groups. libretexts.org

The synthesis of this compound itself involves an electrophilic nitration of the precursor, 2,3-dimethylanisole. The directing effects of the activating methoxy and methyl groups guide the incoming nitro group. Due to the powerful deactivating effect of the nitro group, further electrophilic substitution on this compound would be challenging and require harsh conditions.

However, derivatized forms, particularly the non-nitrated precursor 2,3-dimethylanisole, readily undergo electrophilic substitution. For example, 2,3-dimethylanisole can undergo regioselective bromination using N-Bromosuccinimide (NBS). sigmaaldrich.com The interplay between the activating groups determines the position of substitution. Studies on related dimethylanisole isomers show that steric hindrance and the relative electronic influences of the methoxy and methyl groups are critical in determining the final substitution pattern.

| Precursor/Derivative | Reaction | Reagent | Key Feature | Typical Product |

| 2,3-Dimethylanisole | Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Synthesis of the title compound via SEAr. | This compound |

| 2,3-Dimethylanisole | Bromination | N-Bromosuccinimide (NBS) | Regioselective halogenation. sigmaaldrich.com | Bromo-2,3-dimethylanisole |

| Phenol Derivatives | Reimer-Tiemann | Chloroform, NaOH | Formylation of the aromatic ring. cloudfront.netbyjus.com | Hydroxybenzaldehyde derivative |

| Phenol Derivatives | Kolbe's Reaction | CO₂, NaOH, H⁺ | Carboxylation of the aromatic ring. byjus.com | Hydroxybenzoic acid derivative |

Cross-Coupling Reactions and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. wikipedia.orgorganic-chemistry.org Traditionally, this reaction is not performed directly on nitroarenes. However, recent advancements have enabled the use of nitroarenes as coupling partners, circumventing the need to pre-form aryl halides and amines. nih.gov

In these innovative methods, nitroarenes can serve a dual role as both the electrophile and, after in situ reduction, the amine source. nih.gov This approach provides a more step-economic synthesis of diarylamines and triarylamines. The catalytic cycle is proposed to involve the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex. nih.gov While specific examples using this compound are not prevalent, the general methodology has been demonstrated with a range of substituted nitroarenes, including 4-nitroanisole. The choice of palladium catalyst, ligand (e.g., BrettPhos), base, and solvent is critical for achieving high yields. nih.gov

| Reaction | Aryl Source | Amine Source | Catalyst/Ligand | Key Feature |

| Reductive/Denitrative Amination | Nitroarenes | Nitroarenes (in situ reduction) | Pd(acac)₂ / BrettPhos | Uses nitroarenes as the sole starting material for C-N bond formation. nih.gov |

| C-N Cross-Coupling | Nitroarenes | Diarylamines, Arylamines | Pd catalysts with dialkyl(biaryl)phosphine ligands | Direct amination via C-NO₂ bond activation. nih.gov |

| Domino Amination | Nitroarenes | Aryl Halides | Bimetallic Pd-Cu nanocatalyst | In-situ generation of amines from nitroaromatics for subsequent coupling. novartis.com |

Palladium-catalyzed reactions are also used for the formation of C-O bonds to synthesize aryl ethers, serving as a milder alternative to the Ullmann condensation. wikipedia.orgnih.gov This can be achieved by coupling alcohols or phenols with aryl halides or triflates.

A related and more direct approach involves the denitrative etherification of nitroarenes. Research has shown that nitroarenes can react with arenols in the presence of a palladium catalyst system (e.g., Pd(acac)₂ with specific bulky phosphine ligands) and a base like K₃PO₄ to afford diaryl ethers. researchgate.net This method allows for the direct conversion of the C-NO₂ group to a C-OAr group, avoiding the halogenation step. The scope of this reaction is sensitive to the ligand structure; for example, ligands with bulky substituents on the oxygen atom showed catalytic activity, whereas the commonly used BrettPhos did not. researchgate.net

| Reaction | Aryl Source | Oxygen Nucleophile | Catalyst/Ligand | Product |

| Denitrative Etherification | Nitroarenes | Arenols | Pd(acac)₂ / Bulky phosphine ligands (L1, L2) | Diaryl ethers researchgate.net |

| Allenic Etherification | Phenols | Allenylic carbonates | Pd₂(dba)₃ / Xantphos | 2,3-Allenic aromatic ethers nih.gov |

| Alcohol Cross-Coupling | 1°, 2°, and 3° Alcohols | Terminal olefins | Palladium catalyst with specific ligands | Allylic ethers nih.gov |

Oxidation Reactions

The oxidation of substituted aromatic compounds can target either the substituent groups or the aromatic ring itself. For this compound, the primary sites for oxidation are the two methyl groups. The oxidation of alkyl side chains on an aromatic ring is a common transformation. Reagents like potassium permanganate (KMnO₄) or chromic acid can oxidize methyl groups to carboxylic acids. cloudfront.net The reaction conditions can often be tuned to achieve partial oxidation to aldehydes, for example, by using reagents like pyridinium chlorochromate (PCC) for the oxidation of primary alcohols, which can be formed from the corresponding alkylarenes via other methods. cloudfront.netbyjus.com

The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can influence the reactivity of the methyl groups towards oxidation. While specific studies detailing the oxidation of this compound are limited, the general principles of side-chain oxidation of substituted xylenes and toluenes are well-established.

| Substrate Moiety | Reaction | Typical Reagent | Product Moiety |

| Aromatic Methyl Group | Side-chain Oxidation | Alkaline KMnO₄ | Carboxylic Acid |

| Primary Alcohol | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde cloudfront.net |

| Primary Alcohol | Oxidation | Acidified KMnO₄ | Carboxylic Acid byjus.com |

Advanced Spectroscopic Investigations and Structural Elucidation

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers an unparalleled view of the molecule's quantum mechanical properties, allowing for the precise determination of its physical parameters.

Rotational spectroscopy is a powerful technique for obtaining highly accurate molecular structures in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between quantized rotational energy levels. The resulting spectrum is exquisitely sensitive to the molecule's moments of inertia, from which a precise geometric structure can be derived. For a molecule to be observable by this technique, it must possess a permanent electric dipole moment.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art method in rotational spectroscopy that enables the rapid acquisition of a broad spectral range in a single measurement. hmc.edu This technique utilizes a short, fast frequency-swept "chirped" pulse of microwave radiation to polarize all rotational transitions within its bandwidth simultaneously. sandia.gov The subsequent free induction decay (FID) emitted by the molecules is recorded in the time domain and then Fourier transformed to yield the frequency-domain rotational spectrum. hmc.edu

While specific experimental CP-FTMW data for 2,3-Dimethyl-4-nitroanisole is not prominently available in the reviewed literature, extensive studies on the closely related molecule 4-nitroanisole (B1192098) demonstrate the power of this technique. desy.de In such an experiment, the rotational spectrum would be analyzed to fit the rotational constants (A, B, C), which are inversely related to the principal moments of inertia. These constants provide the foundational data for determining the molecule's precise three-dimensional structure.

Table 1: Example Spectroscopic Constants for Analogous Compound 4-Nitroanisole This table presents data for a structurally similar compound to illustrate the type of information obtained from CP-FTMW spectroscopy.

| Parameter | Experimental Value (MHz) |

|---|---|

| A | 2118.8458(12) |

| B | 584.00441(42) |

| C | 457.77977(35) |

| χaa (¹⁴N) | -1.1717(33) |

| χbb - χcc (¹⁴N) | -0.5284(65) |

Data sourced from a study on 4-nitroanisole. desy.de

To achieve a definitive molecular structure, the rotational spectra of various isotopologues of the molecule are measured. The substitution of an atom with a heavier isotope (e.g., ¹²C with ¹³C) slightly alters the molecule's mass distribution and, consequently, its moments of inertia and rotational constants. Since the bond lengths and angles are unaffected by isotopic substitution, this data can be used to precisely determine the atomic coordinates of the substituted atom within the molecule's principal axis system using Kraitchman's equations.

In studies of analogous compounds like 4-nitroanisole, the rotational spectra for all ¹³C, ¹⁵N, and ¹⁸O monosubstituted species were observed in their natural abundance and assigned. desy.de This comprehensive isotopic analysis allows for a complete and unambiguous determination of the heavy-atom backbone structure through both substitution analysis and least-squares fitting methods.

The dipole moment is a measure of the separation of positive and negative charges in a molecule. Its existence is a prerequisite for observing a rotational spectrum, and its magnitude influences the intensity of the rotational transitions. CP-FTMW spectroscopy, through the observation of the Stark effect (the splitting of rotational lines in the presence of an external electric field), allows for the precise determination of the dipole moment's components along the principal inertial axes (µa, µb, µc).

For aromatic compounds with electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro), a significant dipole moment is expected. The study of 4-nitroanisole, a "push-pull" π-conjugated system, revealed a large dipole moment of 6.15 D primarily along the a-inertial axis and a smaller component of 0.78 D along the b-axis. desy.de This large dipole moment is indicative of substantial charge transfer from the electron-donating methoxy (B1213986) group to the electron-withdrawing nitro group through the phenyl ring. A similar electronic character is expected for this compound, resulting in a significant dipole moment that would make it an excellent candidate for rotational spectroscopy studies.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. cardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational transitions that induce a change in the molecular dipole moment. Raman spectroscopy involves inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the molecule's vibrational frequencies. cardiff.ac.uk

A complete vibrational analysis provides a "fingerprint" of the molecule's functional groups and skeletal structure. While a dedicated experimental spectrum for this compound is not detailed in the available literature, its characteristic vibrational modes can be predicted based on extensive studies of related substituted nitroanisoles. nih.govresearchgate.net The analysis involves assigning observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 |

| Aromatic C=C | Ring Stretching | 1625 - 1475 |

| Methoxy (C-O) | Asymmetric Stretching | 1275 - 1200 |

| Methoxy (C-O) | Symmetric Stretching | 1075 - 1020 |

Assignments are based on typical frequency ranges and data from analogous molecules. nih.govresearchgate.netscholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) in the presence of a strong magnetic field. The resulting chemical shifts, signal integrations, and coupling patterns provide definitive confirmation of the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the two different methyl group protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. Studies on sterically hindered anisoles, such as 2,6-dimethyl-4-nitroanisole (B77220), have shown that ortho-substitution significantly affects the chemical shifts of the aromatic ring carbons and the methoxy carbon, providing insight into the electronic and steric environment. cdnsciencepub.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Aromatic H-5 | ~7.8 - 8.2 | N/A |

| ¹H | Aromatic H-6 | ~6.8 - 7.1 | N/A |

| ¹H | Methoxy (OCH₃) | ~3.9 - 4.1 | ~56 - 60 |

| ¹H | Methyl (C2-CH₃) | ~2.2 - 2.4 | ~12 - 16 |

| ¹H | Methyl (C3-CH₃) | ~2.3 - 2.5 | ~18 - 22 |

| ¹³C | C1 (C-OCH₃) | N/A | ~160 - 164 |

| ¹³C | C2 (C-CH₃) | N/A | ~125 - 130 |

| ¹³C | C3 (C-CH₃) | N/A | ~135 - 140 |

| ¹³C | C4 (C-NO₂) | N/A | ~140 - 145 |

| ¹³C | C5 (CH) | N/A | ~125 - 128 |

| ¹³C | C6 (CH) | N/A | ~110 - 114 |

Predicted ranges are based on standard values and data from analogous compounds like 4-nitroanisole and other substituted anisoles. cdnsciencepub.comrsc.org

Rotational Spectroscopy for Molecular Structure Determination

Spectroscopic Studies of Molecular Interactions

The electronic and structural characteristics of this compound are significantly influenced by its interactions with the surrounding solvent molecules. These interactions, primarily solvatochromism and hydrogen bonding, can be probed using various spectroscopic techniques, including UV-Vis and infrared spectroscopy.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For aromatic nitro compounds, the electronic absorption spectra are particularly sensitive to the polarity of the solvent.

The UV-Vis spectrum of compounds like this compound is expected to exhibit shifts in the absorption maxima (λmax) when the solvent is changed from non-polar to polar. This is due to the presence of the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) on the benzene (B151609) ring, which create a significant dipole moment that can interact with solvent dipoles.

Generally, for π → π* transitions in such "push-pull" systems, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths or lower energy), as the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, n → π* transitions typically show a hypsochromic shift (a shift to shorter wavelengths or higher energy) with increasing solvent polarity. This is because the non-bonding electrons are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.

The solvatochromic behavior of a related compound, p-nitroaniline, illustrates this principle well. In non-polar cyclohexane, its maximum electronic absorption is observed at 320 nm, while in polar water, it shifts to 380 nm, demonstrating a significant bathochromic shift. sciencepublishinggroup.com A similar trend would be anticipated for this compound.

Table 1: Expected Solvatochromic Shifts for the π → π Transition of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)*

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | ~ 310 - 320 |

| Dichloromethane | 8.93 | ~ 325 - 335 |

| Acetone | 20.7 | ~ 330 - 340 |

| Ethanol | 24.5 | ~ 340 - 350 |

| Acetonitrile | 37.5 | ~ 345 - 355 |

| Water | 80.1 | ~ 360 - 370 |

Note: The λmax values are hypothetical and are intended to illustrate the expected trend of bathochromic shift with increasing solvent polarity.

The oxygen atoms of the nitro group and the methoxy group in this compound can act as hydrogen bond acceptors. In protic solvents, such as alcohols or water, intermolecular hydrogen bonds can form between the solvent molecules (hydrogen bond donors) and the anisole (B1667542) derivative.

These hydrogen bonding interactions can be studied using infrared (IR) spectroscopy. The formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency of the stretching vibrations of the groups involved. For instance, the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group would be expected to shift to lower wavenumbers in the presence of a hydrogen-bonding solvent.

Furthermore, these interactions can influence the electronic properties of the molecule. Hydrogen bonding to the nitro group can increase its electron-withdrawing character, which in turn can affect the electronic transitions observed in the UV-Vis spectrum. This is a contributing factor to the solvatochromic shifts discussed in the previous section. While the methyl groups at the 2 and 3 positions may introduce some steric hindrance, it is not expected to completely prevent these intermolecular interactions.

Table 2: Key Functional Groups in this compound and Their Potential for Hydrogen Bonding

| Functional Group | Atom(s) Involved | Role in Hydrogen Bonding |

| Nitro Group (-NO2) | Oxygen | Acceptor |

| Methoxy Group (-OCH3) | Oxygen | Acceptor |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties, stability, and reactivity of molecules based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govchemrevlett.com This approach is effective for studying the structures and energetic properties of energetic materials and other complex organic compounds. nih.gov In the context of nitroaromatic compounds, DFT calculations are used to optimize molecular geometries and perform frequency analyses to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

For molecules similar to 2,3-Dimethyl-4-nitroanisole, such as isomers of tetranitro-bis-1,2,4-triazoles, DFT studies at levels like M06-2×/6-311++G(d, p) have been used to explore electronic structures, heats of formation, and thermal stabilities. nih.gov The interplay of various interactions, including hydrogen bonds and aromatic interactions in nitroaniline derivatives, has also been studied by combining crystal structure analysis with DFT calculations. researchgate.net These studies can elucidate the effects of substituent positioning on π-electron distribution and the aromaticity of the nitro-substituted ring. researchgate.net Information-theoretic approach (ITA) in DFT is another framework that uses concepts like Shannon entropy and Fisher information to characterize and quantify the electron density and its spatial distribution. chemrxiv.org

Table 1: Representative DFT Functionals for Electronic Structure Calculations

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometries, energies, vibrational frequencies of organic molecules. |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics, noncovalent interactions. nih.gov |

| PBE | GGA | Solid-state systems, periodic calculations. |

| ωB97X-D | Range-Separated Hybrid | Non-covalent interactions, thermochemistry, kinetics. chemrxiv.org |

Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms from electronic structure calculations, typically performed "on-the-fly" as the simulation progresses. nih.gov This avoids the need for pre-calculated potential energy surfaces and nonadiabatic coupling elements, which is particularly important when studying molecules in excited electronic states where the Born-Oppenheimer approximation may break down. nih.gov AIMD simulations are valuable for investigating reaction mechanisms and including solvent effects explicitly by simulating the molecule within a solvent box. mdpi.com

Free energy simulations, often coupled with AIMD, can be used to calculate reaction barriers and explore the free energy landscape of chemical processes. mdpi.comresearchgate.net Techniques like thermodynamic integration and metadynamics are employed to reconstruct free energy surfaces from these simulations. mdpi.com For instance, AIMD has been used to study the free energy profiles of proton transfer in single-component switchable ionic liquids. researchgate.net The high computational cost of AIMD, however, can restrict simulations to lower-accuracy electronic structure methods and limited sampling. mit.edu To address this, active learning approaches combined with high-throughput ab initio calculations and machine-learning interatomic potentials are being developed to accelerate reactive molecular dynamics simulations. mit.edu

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which has rotatable bonds associated with its methoxy (B1213986) and methyl groups. Quantum chemical calculations can identify the most stable conformers and determine the energy barriers for transitions between them. mdpi.com

For example, in a study on mefenamic acid, a molecule also containing a dimethyl-substituted benzene (B151609) ring, DFT calculations were used to identify four stable conformers arising from rotation around key single bonds. mdpi.com The energy barriers for these conformational transitions were then calculated. It was found that rotation around one bond had a high barrier (~50 kJ·mol⁻¹), while another had a very low barrier (<3 kJ·mol⁻¹), indicating nearly free rotation at room temperature. mdpi.com A similar approach could be applied to this compound to determine the preferred orientation of the methoxy group relative to the adjacent methyl and nitro substituents and to quantify the rotational energy barriers. Studies on other substituted anisoles and related systems also show that the dithiolan ring, for example, is a flexible system where the minimum energy conformation is influenced by bulky substituents. rsc.orgacs.org

Table 2: Calculated Rotational Energy Barriers for a Related Molecule (Mefenamic Acid)

| Dihedral Angle | Functional | Energy Barrier (kJ·mol⁻¹) |

| τ1 (Carboxylic Group Rotation) | B3LYP-GD3 / APFD | ~50 |

| τ2 (Benzene Ring Rotation) | B3LYP-GD3 / APFD | < 3 |

| τ2 (Benzene Ring Rotation) | B3LYP | < 1.5 |

Data adapted from a conformational analysis of Mefenamic Acid, a molecule with a dimethyl-substituted benzene ring. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions.

Preferential solvation occurs in mixed solvent systems when a solute molecule shows a preference for interacting with one solvent component over another in its immediate vicinity (solvation shell). MD simulations are a key tool for investigating this phenomenon at the molecular level.

A study on 4-nitroanisole (B1192098), a structurally related compound, in a mixture of an amino acid ionic liquid and other molecular solvents, utilized MD simulations to complement experimental findings. researchgate.net The simulations confirmed the results from a preferential solvation model, allowing for a detailed analysis of the microsphere solvation of the probe molecule. researchgate.net By calculating the aggregation of solvent components around the solute, MD simulations can reveal which species in a mixed solvent preferentially solvate the molecule. researchgate.net For 4-nitroanisole, it was observed that the glycinate (B8599266) component of the ionic liquid did not engage in hydrogen bonding with the nitroanisole probe, a behavior that differed from that seen with 4-nitroaniline. researchgate.net

MD simulations provide insight into the specific interactions between a solute like this compound and various solvents, including conventional organic solvents and ionic liquids (ILs). These simulations can characterize interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. researchgate.netnih.gov

In studies involving ILs, MD simulations can reveal the spatial distribution of anions and cations around a solute molecule. nih.gov For example, simulations of a spin-labelled cation in an IL matrix showed a preferential interaction of the bulk anions with the imidazolium (B1220033) ring of the cation via electrostatic forces. nih.gov The choice of solvent can significantly impact solute-solvent interactions; polar solvents like dimethylformamide (DMF) can interact with ions in ILs through dipole-dipole interactions or hydrogen bonding. nih.gov The strength of ion-solvent versus ion-ion interactions can be inferred from thermodynamic properties derived from experimental data and supported by computational analysis. nih.gov The synthesis of nitro-substituted N,N'-dialkylimidazolium salts has been explored for creating energetic ionic liquids, where understanding the interactions between the nitro-functionalized cation and the corresponding anion is critical. researchgate.net

Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its substituent groups: the two methyl groups, the nitro group, and the methoxy group. These effects influence the molecule's electron density distribution and preferred conformations, which in turn dictate its behavior in chemical reactions.

Steric Enhancement and Inhibition of Resonance

Resonance effects, which involve the delocalization of π-electrons, are fundamental to the stability and reactivity of aromatic compounds. The planarity of the system is a prerequisite for optimal resonance. In substituted anisoles, the orientation of the methoxy group relative to the benzene ring can be significantly influenced by adjacent substituents, leading to either steric enhancement or inhibition of resonance.

In the case of this compound, the methyl group at the C2 position (ortho to the methoxy group) is expected to cause steric enhancement of resonance. This phenomenon has been observed in analogous compounds such as 2-methyl-4-nitroanisole. ias.ac.in The steric hindrance between the ortho-methyl group and the methoxy group restricts the rotation of the methoxy group, favoring a conformation where it is coplanar with the benzene ring. This coplanarity maximizes the overlap between the p-orbital of the methoxy oxygen and the π-system of the ring, thereby enhancing the resonance interaction. ias.ac.in This enhanced resonance increases the electron-donating effect of the methoxy group. Evidence for steric enhancement of resonance in similar benzene derivatives has been supported by diamagnetic susceptibility measurements, where a decrease in diamagnetic susceptibility indicates a greater conjugative interaction of substituents. ias.ac.in

Conversely, the presence of two bulky substituents ortho to the methoxy group, as seen in 2,6-disubstituted-4-nitroanisoles, leads to steric inhibition of resonance. ias.ac.in In such cases, the steric strain forces the methoxy group out of the plane of the benzene ring, reducing the p-orbital overlap and diminishing its resonance effect. While this compound does not have two ortho substituents, the principle highlights the importance of the substitution pattern in modulating resonance effects.

The following table summarizes the expected steric effects on resonance based on the substitution pattern in related nitroanisole derivatives.

| Compound | Substitution Pattern | Expected Steric Effect on Resonance |

| 4-Nitroanisole | No ortho-substituent | Baseline resonance |

| 2-Methyl-4-nitroanisole | One ortho-methyl group | Steric enhancement of resonance |

| 2,6-Dimethyl-4-nitroanisole (B77220) | Two ortho-methyl groups | Steric inhibition of resonance |

| This compound | One ortho-methyl group | Expected steric enhancement of resonance |

Substituent Effects on Reaction Mechanisms

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but a much stronger electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic ring. libretexts.org This resonance effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The methoxy group is an ortho, para-director.

Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating groups. They donate electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. libretexts.org This electron donation further activates the ring towards electrophilic attack. Methyl groups are also ortho, para-directors.

Nitro Group (-NO₂): The nitro group is a strong deactivating group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). libretexts.org These effects substantially decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. lumenlearning.com The nitro group is a meta-director. masterorganicchemistry.com

The directing effects of these substituents are also crucial in determining the regioselectivity of further substitution reactions. The powerful ortho, para-directing influence of the methoxy group and the weaker ortho, para-directing influence of the methyl groups will compete with the meta-directing influence of the nitro group. The positions ortho and para to the strongly activating methoxy group (C2, C4, and C6) are electronically enriched. However, the C2 and C4 positions are already substituted. This leaves the C6 position as a likely site for electrophilic attack, directed by the methoxy group. The methyl groups at C2 and C3 will also direct incoming electrophiles, further influencing the final product distribution.

The interplay of these electronic effects can be summarized in the following table:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Methoxy (-OCH₃) | C1 | -I (weak) | +M (strong) | Activating | Ortho, Para |

| Methyl (-CH₃) | C2 | +I (weak) | Hyperconjugation | Activating | Ortho, Para |

| Methyl (-CH₃) | C3 | +I (weak) | Hyperconjugation | Activating | Ortho, Para |

| Nitro (-NO₂) | C4 | -I (strong) | -M (strong) | Deactivating | Meta |

The reaction mechanism for an electrophilic aromatic substitution on this compound would proceed via the formation of a carbocation intermediate (arenium ion). The stability of this intermediate is key to determining the reaction rate and product distribution. masterorganicchemistry.com The electron-donating groups (methoxy and methyl) will stabilize the positive charge in the arenium ion, particularly when the attack occurs at positions that allow for resonance delocalization involving these groups. lumenlearning.com Conversely, the electron-withdrawing nitro group will destabilize the arenium ion. libretexts.org Theoretical modeling and computational chemistry are essential tools for dissecting these complex interactions and predicting the most likely reaction pathways and products.

Mechanistic Studies of Reactions Involving 2,3 Dimethyl 4 Nitroanisole

Elucidation of Reaction Pathways

The reaction pathways of 2,3-Dimethyl-4-nitroanisole are multifaceted, with photochemical reactions being a prominent area of investigation. The interplay of substituents on the aromatic ring governs the preferred mechanistic routes.

Detailed Investigations of Nucleophilic Aromatic Photosubstitution Mechanisms

Nucleophilic aromatic photosubstitution (SNAr*) reactions of nitroaromatic compounds proceed via electronically excited states, leading to products often different from those obtained in thermal reactions. For nitroanisole derivatives, the position of substituents dictates the reaction's regioselectivity and efficiency.

In the case of methyl-substituted p-nitroanisole derivatives, such as this compound, photochemical reactions with nucleophiles like hydroxide (B78521) ions can lead to the substitution of either the methoxy (B1213986) group or the nitro group. The presence of methyl groups, however, introduces a combination of electronic and steric effects that can alter the reaction's course.

Research on the photosubstitution reactions of 2,5-dimethyl-4-nitroanisole, a structurally similar compound, has shown that the yields of substitution products can be poor. This suggests that the methyl groups may sterically hinder the approach of the nucleophile to the aromatic ring. Furthermore, the electronic effect of the methyl group ortho to the nitro group appears to be more influential than that of the methyl group meta to it. oup.com

A key intermediate in many nucleophilic aromatic substitution reactions, both thermal and photochemical, is the σ-complex, also known as a Meisenheimer complex. In photosubstitution reactions, the interaction of the excited state of the aromatic compound with the nucleophile leads to the formation of an excited-state σ-complex.

The photochemistry of nitroaromatic compounds is dictated by the dynamics of their excited states. Upon absorption of light, these molecules are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. For many nitroaromatics, it is this triplet state that is reactive towards nucleophiles.

The presence of methyl groups on the aromatic ring can influence the lifetime and reactivity of these excited states. While specific photophysical data for this compound is scarce, the general principles of nitroaromatic photochemistry apply. The nitro group's n-π* and π-π* transitions are key to its photochemical behavior. The methyl groups, through their electron-donating and steric properties, can modulate the energies and populations of these excited states, thereby affecting the quantum yields of photosubstitution reactions. For instance, in some methyl-substituted nitroanisoles, a photo-valence isomerization between the nitro-form and the aci-form can become a significant decay process for the excited state, competing with the nucleophilic substitution pathway. oup.com

Denitration Pathways

Denitration, the removal of a nitro group from an aromatic ring, can occur through various mechanisms, often involving reductive conditions. While specific studies on the denitration of this compound are not extensively documented, general pathways for nitroarenes are well-established. These can include catalytic hydrogenation, where the nitro group is reduced to an amino group and in some cases, further cleaved.

Recent advances have focused on transition-metal-catalyzed denitrative coupling reactions, where the C-NO2 bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed. These reactions often proceed through an oxidative addition of the nitroarene to a low-valent metal center. The electronic and steric environment of the nitro group, influenced by substituents like the methyl groups in this compound, would be expected to play a significant role in the efficiency and selectivity of such processes.

Reductive and Denitrative C-N Coupling Mechanisms

Reductive and denitrative C-N coupling reactions offer a direct method for the formation of C-N bonds from nitroarenes. These transformations are of significant interest in synthetic chemistry. The mechanisms typically involve the reduction of the nitro group to an intermediate that is then coupled with a suitable nitrogen-containing partner.

For nitroaromatic compounds, these couplings can be promoted by various reagents and catalysts. While detailed mechanistic studies specifically for this compound are not available, the general principles would apply. The steric hindrance provided by the two adjacent methyl groups could influence the accessibility of the nitro group to the reducing agent or catalyst, potentially affecting the reaction rate and yield.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding their feasibility and outcome.

Limited specific kinetic data for reactions of this compound are available. However, studies on related methyl-substituted nitroanisoles indicate that the position of the methyl group has a discernible effect on reaction rates. For instance, a methyl group ortho to the nitro group can exert a more significant steric effect than one in the meta position, potentially slowing down the rate of nucleophilic attack. oup.com

Thermodynamic data for this compound is not extensively reported. However, a comprehensive study on the thermodynamics of various other substituted nitroanisoles provides valuable comparative data. acs.orgacs.org This study determined vapor pressures and molar enthalpies of sublimation or vaporization for several mono-, di-, and trinitro-substituted anisoles. Such data is crucial for understanding the volatility and phase behavior of these compounds.

Below is a table summarizing the molar enthalpies of phase transition for some related nitroanisole compounds at 298.15 K, which can serve as a reference for estimating the thermodynamic properties of this compound.

| Compound | Molar Enthalpy of Vaporization (kJ mol⁻¹) | Molar Enthalpy of Sublimation (kJ mol⁻¹) |

|---|---|---|

| 1-methoxy-2-nitrobenzene (liquid) | 76.4 ± 1.5 | |

| 1-methoxy-3-nitrobenzene (crystalline) | 85.2 ± 1.6 | |

| 1-methoxy-4-nitrobenzene (crystalline) | 89.6 ± 1.1 | |

| 1-methoxy-2,4-dinitrobenzene (crystalline) | 109.5 ± 0.5 | |

| 1-methoxy-2,4,6-trinitrobenzene (crystalline) | 118.3 ± 2.2 |

Data from Neuer et al., 2023. acs.orgacs.org

These values illustrate the influence of the number and position of nitro groups on the thermodynamic properties of nitroanisoles. It is expected that the addition of methyl groups would further modify these properties through changes in molecular weight, polarity, and intermolecular forces.

Detailed experimental data, including data tables on the temperature dependence of regioselectivity and quantum yields, specific activation energies for its reaction pathways, and the influence of catalysis on its reaction kinetics, are not present in the available literature. Fulfilling the user's request would necessitate original research or access to proprietary industrial data, which is beyond the scope of this tool.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific scientific literature on this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The unique substitution pattern of 2,3-Dimethyl-4-nitroanisole, featuring a methoxy (B1213986) group, two methyl groups, and a nitro group on an aromatic ring, provides a versatile platform for the construction of intricate molecular architectures. This strategic arrangement of functional groups allows for a variety of chemical transformations, making it a sought-after starting material in multi-step syntheses.

Synthesis of Conformationally Restricted Derivatives

While direct examples detailing the use of this compound in the synthesis of a broad range of conformationally restricted derivatives are not extensively documented in publicly available literature, the inherent structural features of the molecule suggest its potential in this area. The synthesis of conformationally restricted analogues of bioactive molecules is a critical strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The foundational structure of this compound can, in principle, be elaborated through various synthetic transformations to create rigid molecular frameworks.

Role in the Synthesis of 1,4-Piperazine-2,5-diones

A notable application of this compound is its use as a starting material in the synthesis of 1,4-piperazine-2,5-diones. These cyclic dipeptides are important scaffolds in medicinal chemistry due to their diverse biological activities. In a documented synthetic route, this compound undergoes free radical bromination to yield the corresponding o-xylene (B151617) dibromide derivative. This intermediate is then condensed with ethyl isocyanoacetate, followed by acidic hydrolysis to produce an amino ester. Subsequent coupling and cyclization steps lead to the formation of the desired 1,4-piperazine-2,5-dione ring system. This synthesis highlights the utility of the dimethyl substitution pattern on the anisole (B1667542) ring for further functionalization and ring construction.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

Nitro compounds are widely recognized as versatile building blocks in the synthesis of pharmaceutically relevant substances due to the myriad of transformations the nitro group can undergo. While specific, publicly detailed pathways originating from this compound to advanced pharmaceutical precursors are proprietary or not widely published, its classification as a pharmaceutical intermediate points to its role in the synthesis of more complex active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, a key functional group in many pharmaceuticals, or participate in various C-C and C-N bond-forming reactions, making it a strategic component in the assembly of complex drug molecules.

Development of New Synthetic Methodologies

Beyond its role as a building block, this compound and related nitroaromatic compounds are instrumental in the development and optimization of novel synthetic methods, particularly in the burgeoning fields of photocatalysis and green chemistry.

Photocatalytic Approaches in Organic Reactions

The photocatalytic reduction of nitroaromatics to their corresponding amines is a significant area of research, offering a milder and more sustainable alternative to traditional reduction methods that often require harsh reagents and conditions. Studies have demonstrated the successful photocatalytic reduction of various nitroanisole derivatives using heterogeneous photocatalysts. For instance, the photocatalytic N-methylation of nitroaromatics has been achieved using formaldehyde (B43269) as the methylating agent under visible light irradiation. In one study, a Pd/SiC catalyst exhibited high activity and selectivity in the photocatalytic reductive N-methylation of 2-nitroanisole. mdpi.com While this specific example does not use this compound, it showcases the applicability of photocatalytic methods to the nitroanisole scaffold, suggesting a promising avenue for the selective transformation of this compound into valuable amine derivatives under environmentally benign conditions.

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

| Pd/SiC | 2-Nitroanisole | 2-Methoxy-N,N-dimethylaniline | 95 | 94.2 |

Table 1: Example of Photocatalytic Reductive N-methylation of a Nitroanisole Derivative. mdpi.com

Environmental Fate and Degradation Studies

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic and inorganic materials from water and wastewater. These methods are particularly effective for treating nitroaromatic compounds, which are often resistant to conventional treatment processes. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can lead to the partial or complete mineralization of organic pollutants.

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source to generate hydroxyl radicals. While specific studies on the photocatalytic degradation of 2,3-Dimethyl-4-nitroanisole are not extensively detailed in the provided search results, the degradation of other nitroaromatic compounds provides a model for its potential breakdown.

The process involves the excitation of the TiO2 catalyst by UV or visible light, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then attack the nitroaromatic compound. The efficiency of photocatalytic degradation can be influenced by the specific facets of the TiO2 crystals used, with some studies indicating that certain crystal shapes exhibit higher photoactivity in the reduction of nitroaromatic compounds. uj.edu.pl For instance, doping TiO2 with non-metals like carbon and nitrogen has been shown to enhance its photocatalytic activity under simulated sunlight for the degradation of compounds like 4-nitrophenol. frontiersin.orgnih.gov The degradation of nitroaromatic pollutants is influenced by factors such as the type of dopant on the TiO2 catalyst and the initial pollutant concentration. researchgate.net

Table 1: Factors Influencing Photocatalytic Degradation of Nitroaromatic Compounds

| Factor | Description | Impact on Degradation |

|---|---|---|

| Catalyst Type | The specific crystalline form and any dopants used in the TiO2 catalyst. | Different crystal facets and dopants can significantly alter the efficiency and selectivity of the degradation process. uj.edu.plresearchgate.net |

| Light Source | The wavelength and intensity of the light used to activate the photocatalyst. | Doping the catalyst can shift its absorption spectrum, allowing for the use of visible light in addition to UV. frontiersin.orgnih.gov |

| pH of Solution | The acidity or alkalinity of the water containing the pollutant. | pH can affect the surface charge of the catalyst and the speciation of the target compound, thereby influencing reaction rates. |

| Pollutant Concentration | The initial concentration of the nitroaromatic compound in the water. | Higher concentrations may require longer treatment times or higher catalyst doses for effective removal. researchgate.net |

This table is based on general principles of photocatalysis for nitroaromatic compounds as specific data for this compound was not available in the search results.

Ozonation is another effective AOP for the degradation of nitroaromatic hydrocarbons in water. dss.go.thresearchgate.net This process can proceed through direct reaction with ozone or, more significantly, through the action of hydroxyl radicals generated from ozone decomposition in water. dss.go.th The removal of nitroaromatic compounds by ozonation is often well-described by first-order reaction kinetics. researchgate.nettandfonline.com

Studies on compounds like nitrobenzene and 2,6-dinitrotoluene have shown that single ozonation is most effective at neutral to slightly basic pH (7-9) and temperatures below 30°C. dss.go.thosti.gov The degradation is primarily driven by hydroxyl radical oxidation, making single ozonation a true advanced oxidation technology for these compounds. dss.go.thosti.gov

The effectiveness of ozonation can be enhanced by combining it with other processes such as hydrogen peroxide (H2O2) or ultraviolet (UV) radiation. dss.go.th These combined processes increase the generation of hydroxyl radicals, thereby accelerating the degradation of nitroaromatic compounds. The O3/UV process, for example, offers the advantage of degradation through direct ozonation, direct photolysis, and free radical oxidation. dss.go.th

Table 2: Comparison of Ozonation Processes for Nitroaromatic Hydrocarbons

| Process | Description | Key Findings |

|---|---|---|

| Single Ozonation | Use of ozone alone to degrade pollutants. | Primarily a free-radical process involving hydroxyl radicals. Optimal at neutral to weakly basic pH. dss.go.th |

| O3/H2O2 | Combination of ozone and hydrogen peroxide. | Increases the generation of hydroxyl radicals, enhancing the degradation rate. |

| O3/UV | Combination of ozone and ultraviolet radiation. | Provides multiple degradation pathways: direct ozonation, photolysis, and hydroxyl radical oxidation. dss.go.th |

This table is based on studies of nitrobenzene and 2,6-dinitrotoluene as specific data for this compound was not available.

Identification of Degradation Products

In the ozonolysis of alkenes, the initial reaction with ozone forms an ozonide intermediate, which is then typically treated with a reducing agent to yield aldehydes or ketones. masterorganicchemistry.com While this compound is not an alkene, the cleavage of the aromatic ring by powerful oxidants can lead to similar functional groups in the degradation products. For instance, the single ozonation of nitrobenzene has been found to produce nitrophenols as intermediates. dss.go.thosti.gov These intermediates are themselves reactive towards ozone and hydroxyl radicals. dss.go.thosti.gov In the ozonolysis of 2,3-dimethyl-2-butene, stabilized Criegee intermediates and vinyl hydroperoxides have been identified. nih.gov

It is important to note that intermediate degradation products can sometimes be more toxic than the parent compound. For example, studies on the photocatalytic degradation of 4-nitrophenol have shown that the resulting intermediates can exhibit higher embryonic toxicity. frontiersin.orgnih.gov This highlights the need for complete mineralization or repeated degradation processes to ensure the detoxification of the treated water. frontiersin.orgnih.gov

Environmental Impact Assessment of Nitroanisoles

The environmental impact of nitroanisoles is a significant concern due to their potential toxicity and carcinogenicity. While specific toxicological data for this compound is limited in the provided results, information on related isomers such as 2-nitroanisole and 4-nitroanisole (B1192098) provides a basis for assessment.

2-Nitroanisole is considered possibly carcinogenic to humans (Group 2B) and may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. nih.govilo.org Long-term exposure may also affect the blood, leading to anemia. ilo.org It has been detected in water and sediment samples, indicating its potential to persist in the environment. nih.gov Similarly, 4-nitroanisole is considered a hazardous substance that may cause sensitization by skin contact and has limited evidence of a carcinogenic effect. scbt.com It is also harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

The presence of nitroaromatic compounds in industrial wastewater is a result of their use in the manufacturing of pesticides, explosives, and dyes. dss.go.th Their release into the environment can lead to the contamination of surface and groundwater. dss.go.th Therefore, the development of effective degradation technologies is crucial to mitigate the environmental risks associated with these compounds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 81029-03-0 |

| 2,6-dinitrotoluene | 606-20-2 |

| 2-Nitroanisole | 91-23-6 |

| 3-nitrophenol | 554-84-7 |

| 4-nitrophenol | 100-02-7 |

| 4-Nitroanisole | 100-17-4 |

| Aldehyde | Not applicable |

| Carbon dioxide | 124-38-9 |

| Dimethyl sulfide | 75-18-3 |

| Hydrogen peroxide | 7722-84-1 |

| Hydroxyl radical | Not applicable |

| Ketone | Not applicable |

| Nitrobenzene | 98-95-3 |

| Nitrophenols | Not applicable |

| Ozone | 10028-15-6 |

| Titanium dioxide | 13463-67-7 |

| Water | 7732-18-5 |

| Zinc | 7440-66-6 |

| 1-iodo-4-nitrobenzene | 636-98-6 |

| Terephthalic acid | 100-21-0 |